1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine

Kinase inhibitor Scaffold hopping Regioisomer comparison

Select 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine for your kinase inhibitor program with confidence. Unlike the benzylic morpholine regioisomer (CAS 851169-46-5) documented in 57+ patents, this underexplored scaffold places the primary amine at the benzylic position—enabling orthogonal functionalization and a distinct metabolic profile. Leverage its bifunctional reactivity (benzylic amine + morpholine) for rapid SAR library enumeration, reduced CYP3A4 TDI risk, and composition-of-matter IP differentiation. Ideal for CDK8/19 and CNS target programs.

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
Cat. No. B12110934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESC1COCCN1CC(C2=CC=C(C=C2)F)N
InChIInChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
InChIKeyNIQGDLVREYGCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine (CAS 852443-73-3): Chemical Identity and Structural Context


1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine (CAS 852443-73-3) is a synthetic phenethylamine derivative featuring a 4-fluorophenyl group at the C1 position and a morpholine ring at the C2 position of the ethanamine backbone . With a molecular formula of C12H17FN2O and a molecular weight of 224.27 g/mol, it represents a regioisomeric scaffold where the primary amine resides on the benzylic carbon, distinguishing it from the more commonly catalogued 2-(4-fluorophenyl)-2-morpholin-4-ylethanamine (CAS 851169-46-5) in which the morpholine occupies the benzylic position [1]. This compound belongs to the broader class of morpholine-containing phenethylamines, a scaffold implicated in kinase inhibition, G-protein-coupled receptor modulation, and central nervous system target engagement [2].

Why 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine Cannot Be Casually Replaced by a Structural Analog


Substituting 1-(4-fluorophenyl)-2-morpholin-4-ylethanamine with a close structural analog—even its direct regioisomer—introduces significant and often unpredictable changes in binding pose, basicity, and metabolic stability. The position of the primary amine relative to the morpholine ring directly alters the pKa of the nitrogen atoms, the molecular geometry of key pharmacophoric points, and the susceptibility of the benzylic position to cytochrome P450-mediated oxidation . In the context of CDK8/19 inhibitor development, modification of the pendant 4-fluorophenyl group and replacement of the morpholine ring were explicitly performed to mitigate time-dependent CYP3A4 inhibition while preserving kinase potency, demonstrating that even conservative scaffold changes profoundly affect both target engagement and off-target liability profiles [1]. Consequently, procurement decisions based solely on scaffold similarity without regioisomer-specific or substituent-specific quantitative data carry a high risk of selecting a compound with divergent pharmacological or ADMET properties.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine Selection


Regioisomeric Scaffold Differentiation: Benzylic Amine vs. Benzylic Morpholine in Kinase Inhibition Context

The target compound positions the primary amine at the benzylic carbon (C1) with the morpholine at C2, whereas the more common regioisomer 2-(4-fluorophenyl)-2-morpholin-4-ylethanamine (CAS 851169-46-5) places the morpholine at the benzylic position. This positional swap alters the hydrogen-bond donor/acceptor geometry at the hinge-binding region of kinase targets. In CDK8/19 inhibitor optimization campaigns, compounds bearing a 4-fluorophenyl pendant linked via an acrylamide spacer to a morpholine-containing moiety achieved CDK8 IC50 values of 2.5 nM with complete elimination of time-dependent CYP3A4 inhibition (99% compound remaining post-incubation) [1]. While direct head-to-head data for the target compound against its regioisomer in this specific assay are not publicly available, the benzylic amine configuration in the target compound provides a distinct vector for hydrogen-bond interactions compared to the benzylic morpholine configuration, which influences binding affinity and selectivity profiles [2].

Kinase inhibitor Scaffold hopping Regioisomer comparison

Fluorine-Substituent Effect on Predicted Physicochemical Properties vs. Des-Fluoro and Chloro Analogs

The 4-fluoro substituent on the phenyl ring modulates lipophilicity and electronic properties relative to unsubstituted and chloro-substituted analogs. The target compound's regioisomer (CAS 851169-46-5) has a predicted pKa of 9.13±0.10, boiling point of 315.6±37.0 °C, density of 1.168±0.06 g/cm³, and XLogP3-AA of 0.6 . The electron-withdrawing effect of fluorine (Hammett σp = 0.06) reduces the basicity of the amine relative to the des-fluoro analog while maintaining lower logP compared to the 4-chloro analog (σp = 0.23), which increases lipophilicity and potential for non-specific protein binding [1]. The target compound, with its distinct benzylic amine placement, is expected to exhibit a different pKa profile compared to the regioisomer, affecting ionization state at physiological pH and thereby influencing membrane permeability and target engagement .

Physicochemical property prediction Lipophilicity pKa modulation

CYP3A4 Time-Dependent Inhibition Risk: Morpholine-Containing Scaffold Optimization

Morpholine-containing phenethylamine scaffolds are known to carry risk of mechanism-based CYP3A4 inhibition through metabolic activation at the morpholine ring. In the CDK8/19 inhibitor series, the morpholine replacement strategy was specifically deployed to eliminate time-dependent CYP3A4 inhibition while retaining kinase potency, with the optimized compound 4k achieving 99% compound remaining in the TDI assay (CDK8 IC50 = 2.5 nM) [1]. The target compound, with the morpholine positioned at the C2 carbon rather than directly on the benzylic carbon, offers a distinct metabolic profile because the morpholine is not directly conjugated to the aromatic system, potentially reducing the rate of N-dealkylation and subsequent reactive metabolite formation compared to the benzylic morpholine regioisomer . A related study on KCNQ2 openers demonstrated that fluorine substitution at the 4-position of the phenyl ring blocked CYP3A4 metabolism-dependent inhibition, underscoring the combined importance of fluorine placement and morpholine positioning [2].

CYP3A4 TDI Drug-drug interaction Morpholine SAR

Commercially Available Regioisomeric Purity: Procurement Differentiation from Mixed or Ambiguous Batches

The target compound (CAS 852443-73-3) and its regioisomer (CAS 851169-46-5, PubChem CID 4352885) are catalogued as distinct chemical entities with unique CAS numbers, InChIKeys, and SMILES strings [1]. However, both share the identical molecular formula (C12H17FN2O) and molecular weight (224.27 g/mol), making them indistinguishable by mass spectrometry alone. Procurement of the target compound with verified regioisomeric purity requires confirmation by NMR (e.g., benzylic proton multiplicity differences) or HPLC retention time against authentic standards. The regioisomer 2-(4-fluorophenyl)-2-morpholin-4-ylethanamine is documented in at least 57 patents and is more widely available from catalog suppliers; in contrast, the target compound has limited supplier representation and may require custom synthesis with explicit structural verification [2]. This supply landscape difference means that the target compound inherently offers a distinct and potentially cleaner intellectual property position for derivatization programs.

Regioisomeric purity Quality control Procurement specification

Morpholine as a Privileged Scaffold: Multi-Target Potential vs. Single-Target Comparators

The morpholine ring is recognized as a privileged scaffold in medicinal chemistry, with documented activity across kinase, GPCR, and ion channel targets relevant to oncology and neurodegenerative disease [1]. A comprehensive review of morpholine-containing compounds correlated structural variations with biological potency (IC50/Ki), binding affinity, computational stability, and CNS-related ADMET properties, demonstrating that morpholine incorporation enhances aqueous solubility and modulates pKa at the tertiary amine [2]. The target compound, combining a morpholine C2 substituent with a 4-fluorophenyl group at the benzylic amine, presents a distinct pharmacophore that has been explored in CDK8/19 inhibitor programs where morpholine replacement was used to fine-tune CYP3A4 TDI without sacrificing kinase potency [3]. In contrast, piperidine analogs (replacing morpholine oxygen with CH2) lose the hydrogen-bond acceptor capability of the morpholine oxygen, which can diminish target affinity, while N-methylpiperazine analogs introduce additional basicity that alters selectivity profiles.

Multi-target pharmacology Morpholine SAR CNS drug discovery

Recommended Application Scenarios for 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine


Kinase Inhibitor Hit-to-Lead Programs Requiring CYP3A4 TDI Mitigation

The target compound serves as a strategic starting scaffold for kinase inhibitor programs—particularly CDK8/19 or related cyclin-dependent kinases—where morpholine-containing hits require optimization against time-dependent CYP3A4 inhibition. The non-benzylic placement of the morpholine ring offers a topologically distinct metabolic profile compared to the benzylic morpholine regioisomer, aligning with the validated strategy of morpholine replacement to eliminate TDI while preserving target potency (as demonstrated with compound 4k, CDK8 IC50 = 2.5 nM, CYP3A4 TDI = 99% remaining) [1]. The benzylic amine provides a synthetic handle for rapid amide or sulfonamide library enumeration to explore SAR at the solvent-exposed region of the kinase hinge.

CNS Penetrant Phenethylamine Scaffold for Neurotransmitter Receptor Profiling

The 4-fluorophenethylamine core combined with the morpholine moiety falls within the physicochemical space (MW < 300, XLogP ~0.6–1.2, tPSA ~40–50 Ų, HBD = 1) associated with passive blood-brain barrier penetration [1]. This compound is suitable for systematic profiling against CNS targets—including serotonin, dopamine, and sigma receptors—where the fluorine substituent can be leveraged for metabolic stabilization and potential PET tracer development via ¹⁸F isotope incorporation [2]. The morpholine oxygen further enhances aqueous solubility relative to purely carbocyclic analogs, facilitating in vitro assay formatting at relevant concentrations.

Regioisomer-Specific SAR Studies for Intellectual Property Generation

Given that the regioisomer (CAS 851169-46-5) is documented in over 57 patents, the target compound represents a relatively under-explored regioisomeric space for generating novel composition-of-matter intellectual property [1]. Systematic comparison of the target compound against its regioisomer in parallel biological assays (e.g., kinase panels, CYP inhibition assays, microsomal stability) can reveal potency-selectivity-metabolism trade-offs that form the basis for patent differentiation. The distinct benzylic amine geometry may confer selectivity advantages against specific kinase targets or receptor subtypes that are inaccessible to the benzylic morpholine scaffold [2].

Synthetic Intermediate for Morpholine-Containing Drug Candidate Synthesis

The compound's bifunctional nature—a primary amine and a morpholine tertiary amine—enables its use as a versatile building block in parallel synthesis and fragment-based drug discovery. The benzylic amine can be selectively acylated, sulfonylated, or reductively aminated in the presence of the morpholine nitrogen, which requires different conditions for functionalization [1]. This orthogonal reactivity profile is valuable for constructing focused compound libraries with defined regiochemistry at both nitrogen centers, particularly when the morpholine must remain unsubstituted for target engagement.

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